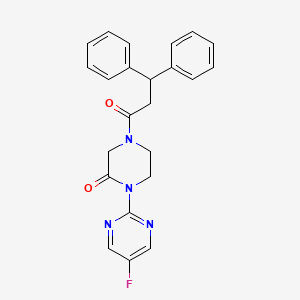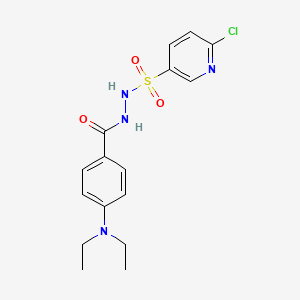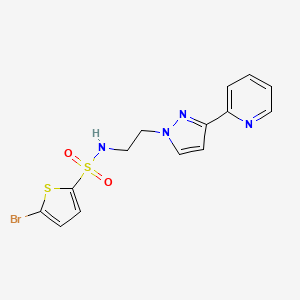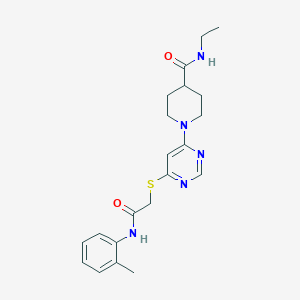
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a chemical compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are a large group of natural products that have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines can be synthesized through various reactions, including the Knoevenagel condensation, aza-Michael–Michael addition, and others . These reactions are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Facile Synthesis Techniques : Research includes the development of facile synthesis techniques for related compounds, demonstrating the potential for efficient production of complex molecules. For instance, a high-yielding cyclisation process for producing derivatives of the compound has been detailed, indicating the synthetic versatility of these compounds (King, 2007).
- Novel Antibiotics : Certain tetrahydroquinoline derivatives have shown high biological activity against bacteria and fungi, suggesting their potential as novel antibiotics (Asolkar et al., 2004).
Pharmacological Potential
- Anticonvulsant Properties : Tetrahydroisoquinoline derivatives have been designed as noncompetitive AMPA receptor antagonists based on molecular modeling studies, exhibiting significant anticonvulsant properties. This highlights their potential in developing new treatments for epilepsy (Gitto et al., 2003).
- Positron Emission Tomography (PET) Ligands : Synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential PET ligands for imaging brain diseases showcases the intersection of chemistry and neurology in advancing diagnostic techniques (Gao et al., 2006).
Chemical Biology and Drug Discovery
- Aldose Reductase Inhibitors : Isoquinoline derivatives have been explored for their potential as aldose reductase inhibitors, indicating their possible application in treating diabetic complications (Malamas & Hohman, 1994).
- Antitumor and Cytotoxic Activities : New compounds, including isoquinoline derivatives, have been identified with significant antitumor and cytotoxic activities, contributing to the search for novel cancer therapies (Toukam et al., 2021).
将来の方向性
Tetrahydroquinolines have garnered a lot of attention in the scientific community due to their diverse biological activities and their abundance in natural products . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15(19)16-13-7-6-12-5-4-8-17(11(3)18)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHWLSKJGASOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)
![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)


![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)